molecular formula C15H9Br2ClO2 B1611055 (2,7-DIBROMO-9-FLUORENYL)METHYL CHLOROFORMATE CAS No. 74808-82-5

(2,7-DIBROMO-9-FLUORENYL)METHYL CHLOROFORMATE

Cat. No.: B1611055
CAS No.: 74808-82-5
M. Wt: 416.49 g/mol
InChI Key: SJWMNRDTRUNWRB-UHFFFAOYSA-N
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Description

(2,7-DIBROMO-9-FLUORENYL)METHYL CHLOROFORMATE is a chemical compound known for its unique structure and reactivity. It is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,7-DIBROMO-9-FLUORENYL)METHYL CHLOROFORMATE typically involves the bromination of fluorene followed by the introduction of a carbonochloridate group. The reaction conditions often require the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure the desired purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,7-DIBROMO-9-FLUORENYL)METHYL CHLOROFORMATE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify its structure.

    Reduction Reactions: Reduction can be used to remove bromine atoms or alter the carbonochloridate group.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted fluorenes, while oxidation and reduction reactions can lead to different functionalized derivatives.

Scientific Research Applications

(2,7-DIBROMO-9-FLUORENYL)METHYL CHLOROFORMATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2,7-DIBROMO-9-FLUORENYL)METHYL CHLOROFORMATE exerts its effects involves its reactivity with various molecular targets. The bromine atoms and carbonochloridate group can participate in a range of chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions can affect molecular pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    9H-fluoren-9-yl)methyl carbonochloridate: Lacks the bromine atoms, leading to different reactivity and applications.

    2,7-dichloro-9H-fluoren-9-yl)methyl carbonochloridate: Chlorine atoms instead of bromine, resulting in different chemical properties.

    2,7-diiodo-9H-fluoren-9-yl)methyl carbonochloridate:

Uniqueness

The presence of bromine atoms in (2,7-DIBROMO-9-FLUORENYL)METHYL CHLOROFORMATE makes it particularly reactive and suitable for specific types of chemical reactions. This uniqueness allows it to be used in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2,7-dibromo-9H-fluoren-9-yl)methyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2ClO2/c16-8-1-3-10-11-4-2-9(17)6-13(11)14(12(10)5-8)7-20-15(18)19/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWMNRDTRUNWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505606
Record name (2,7-Dibromo-9H-fluoren-9-yl)methyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74808-82-5
Record name (2,7-Dibromo-9H-fluoren-9-yl)methyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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